molecular formula C8H9NO2 B077276 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile CAS No. 13332-71-3

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

Cat. No. B077276
CAS RN: 13332-71-3
M. Wt: 151.16 g/mol
InChI Key: NCNIWBWHBLDYKH-UHFFFAOYSA-N
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Description

“4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile” is a chemical compound with the molecular formula C8H9NO2 . It has been used in the synthesis of a new fluorescent potassium chemosensor, KS2, for K (+) sensing and imaging in live cells .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium hydroxide in ethanol and water at 95°C for 4 hours . Another method involves the use of piperidine in toluene and acetonitrile at 110°C for 40 minutes under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitrile group (-C#N), and three methyl groups (-CH3) attached to the furan ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.16 g/mol . It has a topological polar surface area of 50.1 Ų, indicating its polarity . The compound is also characterized by a complexity of 291, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • Sil et al. (2004) developed a method for synthesizing α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, which involved derivatives of dihydrofuran carbonitrile, showing its utility in creating complex organic structures (Sil, Sharon, Maulik, & Ram, 2004).
    • Yılmaz, Uzunalioğlu, and Pekel (2005) reported the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations, demonstrating the versatility of this compound in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
  • Crystal Structure Analysis :

    • Jansone et al. (2007) studied the molecular and crystal structure of similar compounds, revealing insights into the geometric and electronic structure that could be relevant for the design of materials and pharmaceuticals (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
  • Catalysis and Reaction Mechanisms :

    • Heng et al. (2009) investigated the reaction mechanism of synthesizing 2-dicyanomethylene derivatives of dihydrofuran carbonitrile, highlighting the effectiveness of magnesium and lithium ethoxide as catalysts in these reactions (Heng, Hu, Li, & Wang, 2009).
  • Biological Activity and Pharmaceutical Applications :

    • Loğoğlu et al. (2010) synthesized and studied the antibacterial and antifungal activities of various furan derivatives, including dihydrofuran carbonitrile compounds, suggesting potential pharmaceutical applications (Loğoğlu, Yılmaz, Katırcıoğlu, Yakut, & Mercan, 2010).
  • Materials Science and Electronics :

properties

IUPAC Name

4,5,5-trimethyl-2-oxofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6(4-9)7(10)11-8(5,2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNIWBWHBLDYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358884
Record name 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

CAS RN

13332-71-3
Record name 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Reactant of Route 2
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Reactant of Route 3
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Reactant of Route 4
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Reactant of Route 5
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Reactant of Route 6
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

Citations

For This Compound
5
Citations
AA Avetisyan, GG Tokmadzhyan… - Russian Journal of …, 2008 - Springer
Reactions of α-ketols with diethyl malonate at the molar ratio 2:1 in the presence of K 2 CO 3 were investigated. The heterospiranes obtained contained a dihydrofuran and a γ-lactone …
Number of citations: 1 link.springer.com
M Durko‐Maciag, A Popczyk, M Rémond… - …, 2022 - Wiley Online Library
In biological imaging, red‐to‐infrared emissive dyes facilitate direct visualization of molecular interactions, through deep tissue penetration, along with minimal tissue damage. This work …
S Redon, G Eucat, M Ipuy, E Jeanneau… - Dyes and …, 2018 - Elsevier
Abstract Series of solid-state emitters based on the D-π-A dipolar structure and featuring various electron-donor and electron-acceptor groups were designed, and their spectroscopic …
Number of citations: 59 www.sciencedirect.com
D Villemin, B Mostefa-Kara, N Bar… - Letters in Organic …, 2006 - ingentaconnect.com
Synthesis of 4-methyl-5,5-dialkyl-2-oxo-2,5-dihydrofuran-3-carbonitriles is reported herein, using potassium carbonate as a base in an ionic liquid (BMIM, BF4) as solvent. The system …
Number of citations: 16 www.ingentaconnect.com
Z Wang - 2017 - repository.fit.edu
Metastable-state photoacid is a type of photo-sensitive compounds that can release large amount of protons reversibly upon visible-light irradiation. Since being developed by our group …
Number of citations: 0 repository.fit.edu

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